molecular formula C22H26N2O3 B5534315 N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide

Cat. No. B5534315
M. Wt: 366.5 g/mol
InChI Key: RNTUCBRQEKRBDE-LEWJYISDSA-N
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Description

The compound N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide belongs to a class of organic compounds known for their complex synthesis and versatile chemical and physical properties. Such compounds often exhibit significant bioactivity, leading to their study for various applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of similar complex molecules typically involves multi-step organic reactions, including the formation of the pyrrolidinyl backbone, introduction of the isopropyl group, and coupling with phenoxybenzoyl fragments. Techniques such as re-cyclization of N-(oxopyranochromenyl)acetamides and amidation reactions catalyzed by acids like pTsOH are common for constructing similar structures (Lácová et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. These methods allow for the determination of stereochemistry and the confirmation of the molecular framework. Crystal and molecular structure analyses highlight the importance of hydrogen bonding patterns in establishing the compound's conformation and stability (Chi et al., 2018).

properties

IUPAC Name

N-[(3S,4R)-1-(3-phenoxybenzoyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)20-13-24(14-21(20)23-16(3)25)22(26)17-8-7-11-19(12-17)27-18-9-5-4-6-10-18/h4-12,15,20-21H,13-14H2,1-3H3,(H,23,25)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTUCBRQEKRBDE-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide

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